Azaline - 134457-26-4

Azaline

Catalog Number: EVT-260391
CAS Number: 134457-26-4
Molecular Formula: C74H106ClN23O12
Molecular Weight: 1545.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azaline is a gonadorelin antagonist.
Source and Classification

Azaline is synthesized through various chemical processes and is categorized under peptide analogs of GnRH. It is recognized for its ability to bind to GnRH receptors, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This classification places Azaline within the broader category of peptide hormones and their antagonists.

Synthesis Analysis

Methods and Technical Details

The synthesis of Azaline involves several key steps that utilize solid-phase peptide synthesis techniques. The process typically begins with the coupling of protected amino acids using peptide coupling agents such as 1-hydroxybenzotriazole (HOBT) and N,N'-dicyclohexylcarbodiimide (DCC). The following outlines a general synthetic pathway:

  1. Starting Materials: The synthesis often starts with D-alanine amide or Boc-protected amino acids.
  2. Coupling Reactions: Amino acids are coupled using HOBT/DCC in an organic solvent like acetonitrile at low temperatures (0-5 °C) to form dipeptides.
  3. Deprotection: Protective groups are removed using trifluoroacetic acid (TFA) to yield the free base of the peptide.
  4. Purification: The crude product is purified through high-performance liquid chromatography (HPLC) to isolate the desired Azaline variant.
  5. Final Conversion: The free base can be converted into its acid addition salt form, enhancing stability and solubility for further applications .
Molecular Structure Analysis

Structure and Data

Azaline exhibits a complex molecular structure characterized by a series of amino acid residues that mimic the natural GnRH sequence. The molecular formula for Azaline B is C134H174N28O30SC_{134}H_{174}N_{28}O_{30}S, with a molecular weight of approximately 1532.7 g/mol. Its structure includes multiple functional groups that facilitate receptor binding and biological activity.

Key structural features include:

  • A cyclic structure that enhances stability.
  • Specific substitutions on amino acid residues that improve receptor affinity.
  • A unique arrangement of side chains that contribute to its antagonist properties .
Chemical Reactions Analysis

Reactions and Technical Details

Azaline undergoes various chemical reactions, particularly in its interactions with biological systems. Notably, it has been shown to react with oxidizing agents such as sodium periodate, resulting in modifications that can alter its biological activity. For example, reactions with hydrogen peroxide or oxone can lead to sulfoxide formation without producing unwanted byproducts like sulfones .

In vitro studies have demonstrated that Azaline effectively inhibits GnRH-induced gonadotropin release in animal models, showcasing its potential as a therapeutic agent in reproductive health .

Mechanism of Action

Process and Data

The mechanism of action for Azaline primarily involves competitive inhibition at GnRH receptors located in the pituitary gland. By binding to these receptors, Azaline prevents the natural ligand from eliciting its physiological effects, leading to decreased secretion of LH and FSH. This mechanism is crucial for regulating reproductive functions and has therapeutic implications in conditions such as hormone-sensitive cancers and fertility disorders.

Research indicates that administration of Azaline leads to significant reductions in serum levels of progesterone and estradiol while inhibiting follicular development in treated subjects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Azaline possesses several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: Stable under acidic conditions but sensitive to hydrolysis at elevated temperatures.

Chemical properties include:

  • pH Sensitivity: Exhibits changes in solubility depending on pH levels.
  • Reactivity: Reacts with oxidizing agents, which can modify its functional groups .
Applications

Scientific Uses

Azaline has several important applications within scientific research and clinical settings:

  • Reproductive Health Research: Used extensively in studies examining hormonal regulation, fertility treatments, and contraceptive development.
  • Pharmacological Studies: Investigated for its potential role in treating hormone-dependent cancers by inhibiting gonadotropin release.
  • Animal Models: Employed in veterinary medicine to manage reproductive cycles in livestock .
Historical Development and Contextualization of Azaline in GnRH Antagonist Research

Emergence of Azaline B in the Azaline Family of GnRH Antagonists

Azaline B represents a seminal advancement within the azaline chemical family of gonadotropin-releasing hormone (GnRH) antagonists. Developed in the mid-1990s, Azaline B ([Ac-DNal1,DCpa2,DPal3,Aph5(Atz),DAph6(Atz),ILys8,DAla10]GnRH) was engineered as a third-generation GnRH antagonist characterized by its unprecedented duration of action and reduced histaminic potential. This molecule emerged from systematic structure-activity relationship (SAR) studies focused on modifying positions 5 and 6 of the GnRH decapeptide framework (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) [9]. The strategic incorporation of 3'-amino-1H-1',2',4'-triazol-5'-yl (Atz) moieties at these positions distinguished Azaline B from earlier antagonists. These modifications were designed to enhance receptor binding affinity through optimized spatial conformation while simultaneously increasing aqueous solubility – a critical parameter for subcutaneous delivery and prolonged biological activity. Azaline B established a new benchmark in antagonist design, with its pharmacokinetic profile enabling sustained suppression of luteinizing hormone (LH) in castrated male rats for up to 14 days after a single subcutaneous dose, far exceeding the duration of first and second-generation antagonists [7] [9].

Evolution from Early GnRH Agonists to Long-Acting Antagonists

The development of Azaline B epitomizes the conceptual and chemical evolution from GnRH agonists to high-affinity antagonists. Initial therapeutic approaches utilized GnRH agonists (e.g., leuprolide), which paradoxically suppress gonadotropin secretion after an initial flare effect through pituitary desensitization [1] [3]. While clinically useful, this approach suffered from limitations including disease exacerbation during initial stimulation and delayed therapeutic effect. First-generation antagonists (e.g., [Ac-DPro1,DpClPhe2,DTrp3,6,NMeLeu7,βAla10]GnRH) provided immediate suppression but were plagued by anaphylactoid reactions due to histamine release [5]. Second-generation compounds incorporated D3Pal at position 3 to mitigate this issue but still exhibited suboptimal pharmacokinetics. The breakthrough came with the strategic modification of positions 5 and 6 using bulky hydrophilic substituents. Azaline B exemplified this approach through its Aph(Atz)5 and DAph(Atz)6 residues, which dramatically enhanced receptor affinity and duration while minimizing the histamine-releasing propensity that hampered earlier antagonists. This evolution reflected a paradigm shift from simple amino acid substitutions to sophisticated bifunctional side chain engineering, balancing receptor interaction with improved physiochemical properties [7] [9].

Table 1: Evolution of Key GnRH Antagonists Leading to Azaline B

GenerationRepresentative CompoundKey Structural ModificationsDuration of LH Suppression (Rat Model)
First[D-Phe6]GnRHPosition 6 D-amino acidHours
SecondCetrorelixD-Pal3, D-Cit61-2 days
ThirdAzaline BAph(Atz)5, DAph(Atz)6≥14 days
Advanced ThirdFE200486Aph(L-hydroorotyl)5, D-Aph(cbm)657 days

Role of Azaline in Addressing Histamine Release Challenges in Peptide Therapeutics

Azaline B represented a critical solution to the histamine release liability that impeded the clinical translation of early GnRH antagonists. Peptide-induced mast cell degranulation and subsequent histamine release were directly linked to anaphylactoid reactions observed with predecessors, limiting their therapeutic utility [5] [6]. This histamine-releasing potential stemmed from the cationic nature of earlier antagonists, which could activate mast cells via Mas-related G-protein coupled receptor member X2 (MRGPRX2) – a receptor known to respond to cationic peptides and neuropeptides [4]. Azaline B's design specifically addressed this challenge through multiple mechanisms:

  • Reduced Net Positive Charge: The introduction of the electroneutral Atz moieties at positions 5 and 6 decreased the overall cationicity compared to earlier analogs featuring basic D-Arg6 or Lys6 residues [9].
  • Steric Hindrance: The bulky triazolyl groups likely impeded interaction with histamine-release receptors on mast cells [7].
  • Improved Solubility Profile: Enhanced solubility reduced the propensity for local aggregation at injection sites, a factor implicated in mast cell activation.

Comparative in vitro studies using rat mast cells demonstrated Azaline B's significantly reduced histamine-releasing potential. At concentrations effectively suppressing GnRH activity, Azaline B induced minimal histamine release compared to earlier antagonists and control compounds like compound 48/80 [7] [9]. This improved safety profile paved the way for subsequent generations of ultra-long-acting antagonists like FE200486 (Ac-D2Nal-D4Cpa-D3Pal-Ser-4Aph(L-hydroorotyl)-D4Aph(carbamoyl)-Leu-ILys-Pro-DAla-NH2), which further optimized solubility and duration while maintaining low histamine release [7].

Properties

CAS Number

134457-26-4

Product Name

Azaline

IUPAC Name

(2S)-N-[(2R,4S,7R)-7-acetamido-2-amino-4-[[(2S)-2-amino-6-[(5-amino-1H-1,2,4-triazol-3-yl)amino]hexanoyl]-[(2S)-2-[[(2R)-2-amino-6-[(5-amino-1H-1,2,4-triazol-3-yl)amino]hexanoyl]amino]-4-methylpentanoyl]carbamoyl]-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C74H106ClN23O12

Molecular Weight

1545.2 g/mol

InChI

InChI=1S/C74H106ClN23O12/c1-42(2)34-57(88-62(103)51(76)19-8-12-31-85-72-90-70(81)92-94-72)66(107)97(65(106)53(78)21-10-13-32-86-73-91-71(82)93-95-73)69(110)74(61(102)54(79)36-45-24-27-50(75)28-25-45,39-60(101)56(87-44(5)100)38-46-23-26-48-17-6-7-18-49(48)35-46)98(67(108)58(41-99)89-63(104)55(80)37-47-16-14-29-83-40-47)68(109)59-22-15-33-96(59)64(105)52(77)20-9-11-30-84-43(3)4/h6-7,14,16-18,23-29,35,40,42-43,51-59,84,99H,8-13,15,19-22,30-34,36-39,41,76-80H2,1-5H3,(H,87,100)(H,88,103)(H,89,104)(H4,81,85,90,92,94)(H4,82,86,91,93,95)/t51-,52+,53+,54-,55-,56-,57+,58+,59+,74+/m1/s1

InChI Key

XHCGTVHIQUXPRM-SSIREWOPSA-N

SMILES

CC(C)CC(C(=O)N(C(=O)C(CCCCNC1=NNC(=N1)N)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CCCCNC7=NNC(=N7)N)N

Solubility

Soluble in DMSO

Synonyms

1-AcNal-2-Cpa-3-Pal-5,6-Lys-8-ILys-10-Ala-GnRH
azaline
GnRH, Ac-Nal(1)-Cpa(2)-Pal(3)-Lys(5,6)-ILys(8)-Ala(10)-
LHRH,-N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-3-pyridylalanyl(3)-lysyl(5,6)-iodolysyl(8)-alanine(10)-

Canonical SMILES

CC(C)CC(C(=O)N(C(=O)C(CCCCNC1=NNC(=N1)N)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CCCCNC7=NNC(=N7)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CCCCNC1=NNC(=N1)N)N)C(=O)[C@](CC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)N(C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)N)NC(=O)[C@@H](CCCCNC7=NNC(=N7)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.